molecular formula C20H15N5O3 B11509050 Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No.: B11509050
M. Wt: 373.4 g/mol
InChI Key: SVWXYVBFFHODKW-UHFFFAOYSA-N
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Description

Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]benzoate typically involves a multi-component reaction. One common method includes the reaction of aldehyde, malononitrile, hydrazine, and dimethyl but-2-ynedioate in aqueous media. This green, four-component, catalyst-free, and one-pot formation method is efficient and environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]benzoate stands out due to its unique combination of a pyrano[2,3-c]pyrazole core with a pyridine ring and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4-(6-amino-5-cyano-3-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate

InChI

InChI=1S/C20H15N5O3/c1-27-20(26)12-6-4-11(5-7-12)15-14(9-21)18(22)28-19-16(15)17(24-25-19)13-3-2-8-23-10-13/h2-8,10,15H,22H2,1H3,(H,24,25)

InChI Key

SVWXYVBFFHODKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CN=CC=C4)N)C#N

Origin of Product

United States

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